molecular formula C15H20N2O5 B2689330 N-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}-L-leucine CAS No. 956739-80-3

N-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}-L-leucine

Cat. No.: B2689330
CAS No.: 956739-80-3
M. Wt: 308.334
InChI Key: GFZYVJMATFCSEX-NSHDSACASA-N
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Description

N-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}-L-leucine is a compound that belongs to the class of benzodioxole derivatives. This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring. The compound also contains a leucine moiety, which is an essential amino acid. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}-L-leucine typically involves the reaction of 2H-1,3-benzodioxole-5-carboxylic acid with L-leucine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques can enhance the yield and purity of the final product. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}-L-leucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}-L-leucine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}-L-leucine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound can interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}-L-leucine is unique due to its specific combination of a benzodioxole ring and a leucine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, leading to unique biological activities .

Properties

IUPAC Name

(2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-9(2)5-11(14(18)19)17-15(20)16-7-10-3-4-12-13(6-10)22-8-21-12/h3-4,6,9,11H,5,7-8H2,1-2H3,(H,18,19)(H2,16,17,20)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZYVJMATFCSEX-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)NCC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)NCC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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